molecular formula C6H5NO3 B1282570 4-Formyl-1H-pyrrole-2-carboxylic acid CAS No. 7126-53-6

4-Formyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1282570
CAS No.: 7126-53-6
M. Wt: 139.11 g/mol
InChI Key: IGQGTSFYIOGZRK-UHFFFAOYSA-N
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Description

4-Formyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5NO3 It is characterized by a pyrrole ring substituted with a formyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Formyl-1H-pyrrole-2-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of pyrrole with formylating agents such as formic acid or formyl chloride under acidic conditions. Another method includes the oxidation of 4-methyl-1H-pyrrole-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products:

    Oxidation: 4-Carboxy-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-Hydroxymethyl-1H-pyrrole-2-carboxylic acid.

    Substitution: Various halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

4-Formyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Pyrrole-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Methyl-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of a formyl group, leading to different chemical properties and reactivity.

    4-Hydroxy-1H-pyrrole-2-carboxylic acid: Contains a hydroxyl group, which can participate in different types of chemical reactions compared to the formyl group.

Uniqueness: 4-Formyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-formyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-3-4-1-5(6(9)10)7-2-4/h1-3,7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQGTSFYIOGZRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549263
Record name 4-Formyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7126-53-6
Record name 4-Formyl-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7126-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-formyl-1H-pyrrole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Refluxing 4-formyl-1H-pyrrole-2-carboxylic acid ethyl ester in 2 equivalents of potassium hydroxide in methanol:water followed by acidification to pH 3 at 0° C. gave 4-formyl-1H-pyrrole-2-carboxylic acid as a solid. MS m/z 140 [M+1].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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